molecular formula C11H15NO2S2 B2643538 N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide CAS No. 2415563-35-6

N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide

Cat. No. B2643538
CAS RN: 2415563-35-6
M. Wt: 257.37
InChI Key: LDMJBFSYSNIERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CP-544326 and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CP-544326 is not fully understood. However, studies have shown that it inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and nociception. By inhibiting PDE4, CP-544326 reduces the levels of inflammatory mediators and reduces pain.
Biochemical and Physiological Effects:
CP-544326 has been shown to have potent anti-inflammatory and antinociceptive effects. In animal studies, CP-544326 reduced the levels of inflammatory mediators and reduced pain. Additionally, CP-544326 has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of CP-544326 is its potent anti-inflammatory and antinociceptive effects. This makes it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of CP-544326 is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on CP-544326. One potential area of research is the development of novel formulations that improve the solubility and bioavailability of CP-544326. Additionally, further studies are needed to fully understand the mechanism of action of CP-544326 and its potential applications in various fields, including drug development and basic research. Finally, studies are needed to evaluate the safety and efficacy of CP-544326 in humans.

Synthesis Methods

The synthesis of CP-544326 involves the reaction of 1-chloro-3-thiophenylcyclopropane with sodium sulfonamide in the presence of a base. This reaction results in the formation of N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide.

Scientific Research Applications

CP-544326 has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a potential drug candidate. Studies have shown that CP-544326 has potent anti-inflammatory and antinociceptive effects, making it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S2/c13-16(14,10-1-2-10)12-8-11(4-5-11)9-3-6-15-7-9/h3,6-7,10,12H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMJBFSYSNIERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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